Orlistat-d3
Overview
Description
Orlistat-d3, also known as Tetrahydrolipstatin-d3, is a deuterated form of Orlistat. Orlistat is a well-known lipase inhibitor used primarily in the treatment of obesity. By inhibiting the activity of gastrointestinal lipases, Orlistat prevents the hydrolysis of triglycerides into absorbable free fatty acids and monoglycerides, thereby reducing fat absorption from the diet . The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of Orlistat .
Scientific Research Applications
Orlistat-d3 is widely used in scientific research due to its unique properties:
Pharmacokinetics Studies: The deuterium atoms in this compound allow researchers to trace the metabolic pathways and distribution of the compound in the body using techniques such as mass spectrometry.
Drug Development: this compound is used to study the pharmacodynamics and efficacy of Orlistat, providing insights into its mechanism of action and potential side effects.
Biological Research: The compound is used to investigate the role of lipases in various biological processes and diseases, including obesity and metabolic disorders.
Industrial Applications: this compound is used in the development of new formulations and delivery systems for Orlistat, aiming to improve its bioavailability and reduce side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Orlistat-d3 involves the incorporation of deuterium atoms into the Orlistat molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the hydrogenation of lipstatin, a natural product isolated from the bacterium Streptomyces toxytricini, in the presence of deuterium gas .
Industrial Production Methods: Industrial production of this compound follows similar principles as the synthesis of Orlistat, with additional steps to ensure the incorporation of deuterium. The process involves the fermentation of Streptomyces toxytricini to produce lipstatin, followed by chemical modification and deuteration to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: Orlistat-d3 undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to produce its active form, which inhibits lipase activity.
Oxidation and Reduction: These reactions can modify the functional groups within the molecule, potentially affecting its activity and stability.
Common Reagents and Conditions:
Hydrolysis: Typically performed in aqueous solutions with acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products: The major products formed from these reactions include the hydrolyzed form of this compound, which retains its lipase inhibitory activity, and various oxidized or reduced derivatives that may have altered biological properties .
Mechanism of Action
Orlistat-d3 exerts its effects by inhibiting the activity of gastrointestinal lipases. It binds covalently to the serine residues in the active site of these enzymes, preventing the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides . This results in reduced fat absorption and caloric intake, leading to weight loss in obese individuals . The molecular targets of this compound include gastric and pancreatic lipases, which are essential for the digestion of dietary fats .
Comparison with Similar Compounds
Orlistat: The non-deuterated form of Orlistat-d3, widely used in the treatment of obesity.
Lipstatin: The natural product from which Orlistat is derived, also a potent lipase inhibitor.
Uniqueness of this compound: this compound is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms enhance the stability of the compound and allow for precise tracing of its metabolic pathways using advanced analytical techniques . This makes this compound a valuable tool in pharmacokinetics and drug development studies .
Properties
IUPAC Name |
[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-5,5,5-trideuterio-2-formamido-4-methylpentanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26-,27-/m0/s1/i3D3/t23?,24-,25-,26-,27- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLBNYSZXLDEJQ-HDVRVJOHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C)C[C@@H](C(=O)O[C@@H](CCCCCCCCCCC)C[C@H]1[C@@H](C(=O)O1)CCCCCC)NC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H53NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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